molecular formula C13H24O3 B1355427 8-Oxotridecanoic acid CAS No. 92155-73-2

8-Oxotridecanoic acid

Cat. No.: B1355427
CAS No.: 92155-73-2
M. Wt: 228.33 g/mol
InChI Key: NRXWTLNJLIPQNT-UHFFFAOYSA-N
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Description

8-Oxotridecanoic acid is an organic compound with the molecular formula C13H24O3 It is a derivative of tridecanoic acid, characterized by the presence of a keto group at the eighth carbon position

Scientific Research Applications

8-Oxotridecanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.

    Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and surfactants.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Oxotridecanoic acid can be synthesized through the oxidation of tridecanoic acid. One common method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of tridecanoic acid using metal catalysts. This method ensures higher yields and purity of the final product. The reaction is typically carried out in a solvent such as acetic acid, with the temperature and pressure optimized for maximum efficiency.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form dicarboxylic acids.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The keto group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Dicarboxylic acids.

    Reduction: 8-Hydroxytridecanoic acid.

    Substitution: Various substituted tridecanoic acid derivatives.

Mechanism of Action

The mechanism of action of 8-oxotridecanoic acid involves its interaction with various molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. For example, it may regulate inflammatory responses by modulating the release of arachidonic acid, a precursor of prostaglandins and leukotrienes .

Comparison with Similar Compounds

Uniqueness: 8-Oxotridecanoic acid is unique due to the specific positioning of the keto group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-oxotridecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-2-3-6-9-12(14)10-7-4-5-8-11-13(15)16/h2-11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXWTLNJLIPQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70919337
Record name 8-Oxotridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70919337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92155-73-2
Record name 8-Oxotridecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092155732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Oxotridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70919337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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